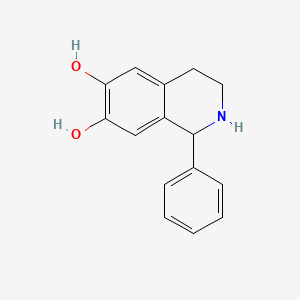
Phenol, p-((m-nitrobenzylidene)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, p-((m-nitrobenzylidene)amino)- is a Schiff base compound formed by the condensation of phenol and m-nitrobenzaldehyde Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, p-((m-nitrobenzylidene)amino)- is synthesized through a condensation reaction between phenol and m-nitrobenzaldehyde. The reaction typically involves mixing equimolar amounts of phenol and m-nitrobenzaldehyde in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. The reaction is usually catalyzed by an acid, such as hydrochloric acid or sulfuric acid, to enhance the reaction rate .
Industrial Production Methods
While specific industrial production methods for Phenol, p-((m-nitrobenzylidene)amino)- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, p-((m-nitrobenzylidene)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Major Products Formed
Oxidation: Nitro and hydroxyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Phenol, p-((m-nitrobenzylidene)amino)- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Phenol, p-((m-nitrobenzylidene)amino)- involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. This interaction can lead to changes in the structure and function of these macromolecules, resulting in antimicrobial and antifungal effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, p-((4-chlorobenzylidene)amino)-
- Phenol, p-((4-methoxybenzylidene)amino)-
- Phenol, p-((4-dimethylaminobenzylidene)amino)-
Uniqueness
Phenol, p-((m-nitrobenzylidene)amino)- is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing groups, such as in the development of sensors and fluorescent materials .
Eigenschaften
CAS-Nummer |
5348-27-6 |
|---|---|
Molekularformel |
C13H10N2O3 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
4-[(3-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H10N2O3/c16-13-6-4-11(5-7-13)14-9-10-2-1-3-12(8-10)15(17)18/h1-9,16H |
InChI-Schlüssel |
RCEIEFIXHJTSKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162419.png)
![3-Imino-5,7-dimethyl-4a,7a-diphenyloctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one](/img/structure/B14162427.png)
![N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide](/img/structure/B14162428.png)
![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162436.png)
![1-[(2S,3R)-3-hydroxy-2,3-dihydro-1-benzofuran-2-yl]propan-1-one](/img/structure/B14162441.png)
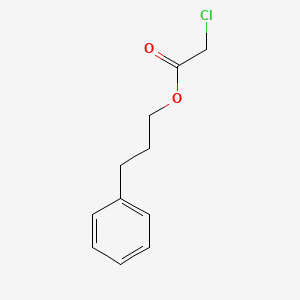
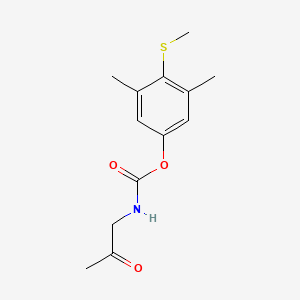
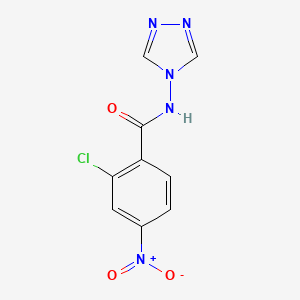
![(6E)-6-[(1-benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14162467.png)
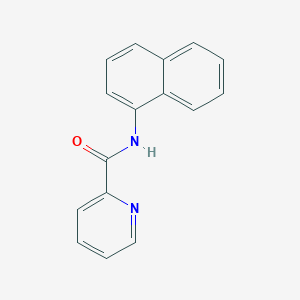
![(2E)-N-(4-methoxybenzyl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14162491.png)
![2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B14162493.png)

